molecular formula C18H18N4O2S B2486006 N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide CAS No. 1203433-19-5

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide

Cat. No. B2486006
CAS RN: 1203433-19-5
M. Wt: 354.43
InChI Key: XEMKHVCPOKFRND-MDZDMXLPSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide represents a compound of interest in the realm of organic chemistry, particularly due to its complex molecular structure that suggests potential for pharmacological activities. The compound's structure indicates it as a derivative of 1,2,4-triazole, a core scaffold known for its significance in developing new drugs with diverse biological activities. Such compounds have been widely studied for their applications in medicinal chemistry, including their roles in antimicrobial, anticancer, and anti-inflammatory therapies (Makki, Abdel-Rahman, & Alharbi, 2019).

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step organic reactions, starting from simple precursors. For similar compounds, methods include the cycloaddition reactions, which are highly efficient for constructing 1,2,4-triazole derivatives. A specific example includes the Huisgen 1,3-dipolar cycloaddition, which can be utilized for assembling triazole rings under mild conditions, offering high yields and selectivity (Kaushik et al., 2019).

Scientific Research Applications

Antimicrobial Properties

Compounds related to N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide have shown significant antimicrobial activity. A study by Ünver et al. (2008) synthesized derivatives of di-[3(thiophen-2-yl-methyl)-4,5-dihydro-1H-[1,2,4]triazole-5-one-4yl]n-alkanes and found some compounds exhibited strong antifungal activity against yeast fungi and antimicrobial activity against various bacteria and yeast fungi (Ünver, Düğdü, Sancak, & Er, 2008).

Antifungal Agents

In 2010, a study by Ünver et al. synthesized novel triazol compounds containing a thiophen ring and assessed their antifungal properties. The study found that compounds 6a and 6b exhibited high degrees of antifungal activity (Ünver, Düğdü, Sancak, Er, & Ustabaş, 2010).

Antitumor Activities

The compound Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, which is structurally similar, was studied by Gomha et al. (2017). This compound showed significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).

Herbicide Application

Jian-Guo Fan et al. (2015) explored the use of a related compound in the synthesis of the herbicide carfentrazone-ethyl. This study highlights the potential application of such compounds in agricultural settings (Fan, Yu, Fu, Liu, He, & Zhu, 2015).

properties

IUPAC Name

(E)-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-21-17(15-8-5-13-25-15)20-22(18(21)24)12-11-19-16(23)10-9-14-6-3-2-4-7-14/h2-10,13H,11-12H2,1H3,(H,19,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMKHVCPOKFRND-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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